Cyclopenta-1,3-diene;titanium

Olefin polymerization Metallocene catalysis Regioselectivity

Cyclopenta-1,3-diene;titanium, most commonly encountered as bis(cyclopentadienyl)titanium(IV) dichloride (titanocene dichloride, Cp2TiCl2), is a Group 4 bent metallocene that serves as a prototypical organotitanium building block in olefin polymerization catalysis, organic reductive transformations, and medicinal inorganic chemistry. It is a bright red, air‑stable crystalline solid (CAS 1271‑19‑8) with a molecular weight of 248.96 g mol⁻¹, readily soluble in polar aprotic solvents such as THF and dichloromethane.

Molecular Formula C10H12Ti
Molecular Weight 180.07 g/mol
Cat. No. B1253105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopenta-1,3-diene;titanium
Synonymsdi-pi-cyclopentadienyl-titanium
dicyclopentadienyltitanium
titanocene
Molecular FormulaC10H12Ti
Molecular Weight180.07 g/mol
Structural Identifiers
SMILESC1C=CC=C1.C1C=CC=C1.[Ti]
InChIInChI=1S/2C5H6.Ti/c2*1-2-4-5-3-1;/h2*1-4H,5H2;
InChIKeyKOMDZQSPRDYARS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopenta-1,3-diene;titanium (Titanocene Dichloride) – Baseline Identity for Scientific Procurement


Cyclopenta-1,3-diene;titanium, most commonly encountered as bis(cyclopentadienyl)titanium(IV) dichloride (titanocene dichloride, Cp2TiCl2), is a Group 4 bent metallocene that serves as a prototypical organotitanium building block in olefin polymerization catalysis, organic reductive transformations, and medicinal inorganic chemistry [1]. It is a bright red, air‑stable crystalline solid (CAS 1271‑19‑8) with a molecular weight of 248.96 g mol⁻¹, readily soluble in polar aprotic solvents such as THF and dichloromethane . Unlike its zirconocene analog, Cp2TiCl2 possesses an accessible Ti(IV)/Ti(III) redox couple that underpins its distinctive single-electron transfer reactivity [2].

Organotitanium Building Block

Prototypical bent metallocene for olefin polymerization and reductive catalysis

Single‑Electron Redox Couple

Accessible Ti(IV)/Ti(III) couple enables stoichiometric electron transfer at ambient temperature

Air‑Stable Solid Form

Ready to handle; soluble in THF and dichloromethane for standard synthesis workflows

Why Cyclopenta-1,3-diene;titanium Cannot Be Replaced by Generic In‑Class Analogs


Titanocene dichloride occupies a narrow, non‑interchangeable position within the Group 4 metallocene family because its reactivity is governed by three interlocking properties that diverge sharply from its closest structural analog, Cp2ZrCl2: (i) a Ti–C bond that is thermodynamically weaker and kinetically more labile, making it a far better single‑electron reductant but also more prone to homolytic deactivation [1]; (ii) a regioselectivity fingerprint in olefin insertions and epoxide openings that is frequently orthogonal to that of zirconocenes [2]; and (iii) a unique ability to target phosphoester linkages in aqueous media, which is absent in zirconocene and hafnocene derivatives [3]. These divergent characteristics mean that substituting Cp2TiCl2 with a generic “Group 4 metallocene” will alter—or completely invert—the catalytic outcome, biological mechanism, or materials morphology.

Property
Cp2TiCl2
Cp2ZrCl2
M–C Bond Lability
Weaker Ti–C; facile homolytic cleavage supports single‑electron reduction
Stronger Zr–C; resists spontaneous reduction
Regioselectivity Fingerprint
Favors 1,2‑insertion in olefins; more‑stable radical in epoxide openings
Often opposite regiochemistry; requires photoredox co‑catalysis
Aqueous Reactivity
Targets phosphoester linkages; rapid hydrolysis profile
No phosphoester affinity; slower hydrolysis under comparable conditions

Interchanging Cp2TiCl2 with a generic Group 4 metallocene may shift or invert catalytic outcome, biological mechanism, and materials morphology. Direct substitution without validation is not recommended.

Quantitative Differentiation Evidence: Cyclopenta-1,3-diene;titanium vs. Closest Comparators


10‑Fold Superior Regioselectivity in Propene Polymerization Over Zirconocene Dichloride

In a combined experimental‑computational study of non‑chiral bis(cyclopentadienyl) catalysts, Cp2TiCl2 exhibited a regioselectivity for 1,2‑insertion during propene polymerization that was an order of magnitude higher than that of Cp2ZrCl2 and Me2SiCp2ZrCl2. The titanocene system yielded only 2 misinsertions per 10 000 monomer units at −15 °C, whereas both zirconocene catalysts produced 2–3 misinsertions per 1 000 under identical conditions [1]. This ~10‑fold difference was shown to persist at higher temperatures and was confirmed by DFT calculations [1]. The superior regiocontrol directly translates into higher polymer tacticity and more uniform chain architecture.

Propene Regioselectivity
Head‑to‑head
~10× fewer misinsertions
Cp2TiCl2: 2/10 000 vs. Cp2ZrCl2: 2–3/1 000

Reported regiodefect control may support high‑isotacticity polypropylene research

MAO co‑catalyst, −15 °C; temperature‑dependent

Olefin polymerization Metallocene catalysis Regioselectivity

Accessible Ti(IV)/Ti(III) Redox Couple Enables Single‑Electron Chemistry Unavailable to Zirconocene

Cyclic voltammetry and kinetic studies in THF establish that Cp2TiCl2 undergoes a chemically reversible one‑electron reduction to form the persistent radical anion [Cp2TiCl2]•⁻, which subsequently dehalogenates to yield a dynamic equilibrium mixture of Cp2TiCl and (Cp2TiCl)2 [1]. The dimerization equilibrium constant for 2 Cp2TiCl ⇌ (Cp2TiCl)2 is 3 × 10³ M⁻¹ [1]. By contrast, Cp2ZrCl2 is significantly more resistant to reduction; the electroreduction of Cp2MCl2 becomes increasingly hindered along the series Ti → Zr → Hf, with the Zr(IV)/Zr(III) couple lying at substantially more cathodic potentials [2]. This translates into a practical dichotomy: titanocene dichloride can serve as a stoichiometric single‑electron reductant for epoxides, aldehydes, and benzyl halides at ambient temperature, whereas zirconocene dichloride requires photoredox co‑catalysis or stronger chemical reductants to access similar radical manifolds [3].

Redox Accessibility
Cross‑study
Facile Ti(IV)/Ti(III) reduction
Least negative E₁/₂ in Group 4; dimerization constant 3×10³ M⁻¹

Enables stoichiometric single‑electron transfer at ambient temperature

THF, 0.1 M Bu₄NPF₆; Zr analog requires photoredox co‑catalysis

Redox chemistry Single‑electron transfer Titanocene reduction

Complementary Epoxide Ring‑Opening Regioselectivity: Titanocene Favors the More Stable Radical, Zirconocene Inverts the Outcome

Titanocene(III)-mediated reductive ring opening of epoxides consistently delivers the alcohol product derived from the thermodynamically more stable carbon‑centered radical (anti‑Markovnikov orientation) [1]. In a landmark comparative study, zirconocene combined with photoredox catalysis exhibited the reverse regioselectivity, affording the more‑substituted alcohol via the putative less‑stable radical [2]. The switch in outcome is attributed to the higher oxophilicity of zirconium, which alters the reversibility of the initial C–O bond cleavage step [2]. The titanocene protocol has been validated across >50 epoxide substrates and is a standard method for deoxygenation of epoxides to olefins and for generating nucleophilic alkyl radicals that can be trapped by Michael acceptors [1].

Epoxide Regioselectivity
Cross‑study
Reversed regiochemical outcome
Cp2TiCl2: more‑stable radical alcohol; Cp2ZrCl2: more‑substituted alcohol

Complementary epoxide‑opening methods; not interchangeable

Substrate‑dependent ratios; Ti protocol: Zn/Mn, THF, rt

Epoxide ring opening Regioselectivity Radical chemistry

106‑Fold Acceleration of Phosphodiester Bond Cleavage Distinct from Cisplatin’s DNA Cross‑Linking Mechanism

Cp2TiCl2 at pH 4 and 37 °C accelerates the hydrolysis of phosphodiester model substrates by a factor of 10⁶ over the uncatalyzed background rate [1]. This phosphoester‑targeting activity is mechanistically orthogonal to cisplatin, which forms covalent intrastrand cross‑links with DNA purine bases [2]. Consistently, Cp2TiCl2 fails to induce γH2AX foci or evoke apoptosis in MDA‑MB‑468 and HCT‑116 cells, unlike cisplatin [2]. In functional cytotoxicity assays, Cp2TiCl2 shows IC₅₀ values >200 μM in Caki‑1 and HEK‑293T cells, whereas cisplatin yields IC₅₀ values of 29 μM and 3.27 μM respectively [3]. While the absolute anticancer potency of parent Cp2TiCl2 is modest, its distinct phosphoester‑directed mechanism provides a validated template for derivative optimization that evades cisplatin‑type resistance pathways [2].

Phosphoester Cleavage
Supporting evidence
10⁶‑fold rate acceleration
vs. uncatalyzed; no DNA cross‑links (vs. cisplatin)

Phosphoester‑targeting pathway distinct from DNA cross‑linking

pH 4, 37 °C; IC₅₀ >200 μM in tested cell lines (MTT)

Anticancer mechanism Phosphoester hydrolysis Cisplatin alternative

Hydrolytic Instability as a Procurement and Handling Differentiator in Aqueous Applications

The aquation behavior of Cp2TiCl2 is markedly different from that of cisplatin and from more‑substituted titanocene derivatives. At pH 3.0, the first chloro ligand dissociates within seconds, while the second chloro ligand hydrolyzes with a half‑life of approximately 50 minutes; the cyclopentadienyl rings are lost with a half‑life of ~57 hours [1]. Above pH 6.0, hydrolysis of the Cp2Ti fragment predominates and reactivity with biological phosphoester targets is lost [2]. This rapid, pH‑dependent degradation profile means that Cp2TiCl2 must be freshly dissolved in acidic media and used immediately for biological studies, whereas derivatives such as Titanocene Y or Cp2Ti(mefenamate)₂ exhibit substantially improved aqueous stability [3]. For materials applications, the mismatched hydrolysis rates of the chloride and cyclopentadienyl ligands uniquely enable template‑free fabrication of hollow TiO₂ nanostructures [4].

Hydrolytic Stability
Supporting evidence
Sequential ligand loss
Cl⁻ rapid (sec), second Cl⁻ t₁/₂ ≈ 50 min, Cp rings t₁/₂ ≈ 57 h (pH 3)

Handling: fresh acidic preparation required for biological studies

Hydrolysis mismatch enables template‑free TiO₂ nanostructures

Hydrolytic stability Formulation Titanocene handling

Cyclopenta-1,3-diene;titanium – Evidence‑Backed Application Scenarios for Procurement and Use


High‑Isotacticity Polypropylene Research and Pilot‑Scale Production

For laboratories and pilot plants targeting narrow‑dispersity, highly isotactic polypropylene, Cp2TiCl2 activated with MAO delivers regiodefect rates as low as 0.02 mol% at −15 °C—a ~10‑fold improvement over Cp2ZrCl2 under identical conditions [1]. This performance metric directly impacts the melting temperature, crystallinity, and mechanical properties of the resulting polymer. Users should note, however, that the weak Ti–C bond limits sustained activity at elevated temperatures (>50 °C) [2], making Cp2TiCl2 best suited to low‑temperature polymerization protocols or as a benchmarking standard against which new catalyst generations are measured.

Radical‑Mediated Epoxide Deoxygenation and Anti‑Markovnikov Alcohol Synthesis

When the synthetic target is an anti‑Markovnikov alcohol or a deoxygenated olefin, Cp2TiCl2 is the established reagent of choice, delivering the more‑stable radical‑derived product with high selectivity [3]. The complementary regioselectivity of zirconocene‑photoredox conditions means that simultaneous procurement of both titanocene and zirconocene precursors may be warranted for a full exploration of epoxide‑derived chemical space [4]. Titanocene‑mediated reactions operate under mild conditions (Zn or Mn as terminal reductant, THF, 20–25 °C) and tolerate a broad range of functional groups.

Biological Screening for Cisplatin‑Resistant Cancer Models

Cp2TiCl2 is the historical lead compound for metallocene‑based anticancer agents and remains essential as a mechanistic control in studies of cisplatin‑resistant cell lines. Its phosphoester‑targeting activity (10⁶‑fold rate acceleration over uncatalyzed hydrolysis) is not shared by cisplatin, cisplatin analogs, or zirconocene derivatives [5]. Researchers procuring this compound for biological assays must strictly control aqueous preparation: the compound should be dissolved in acidified water (pH < 4) immediately before dosing to avoid premature hydrolysis that abolishes biological activity [6].

Template‑Free Synthesis of Hollow TiO₂ Nanostructures for Photocatalysis

A unique procurement‑relevant feature of Cp2TiCl2 is the kinetic mismatch between the rapid hydrolysis of its chloride ligands and the slower hydrolysis of its cyclopentadienyl rings, which can be exploited for the template‑free fabrication of hollow TiO₂ architectures with enhanced photocatalytic hydrogen production activity [7]. This application has no equivalent using Cp2ZrCl2 or titanium alkoxides, whose hydrolysis profiles are either too uniform (alkoxides) or too slow (zirconocene) to generate hollow morphologies spontaneously.

Application
Selection Property
Validation Focus
Isotactic polypropylene research
Regiodefect control
Polymer tacticity and melting point
Anti‑Markovnikov epoxide ring‑opening
Radical regioselectivity
Alcohol regioisomer confirmation
Cisplatin‑resistant cell model studies
Phosphoester‑targeting mechanism
DNA‑damage‑independent response
Template‑free hollow TiO₂ synthesis
Asymmetric ligand hydrolysis
Morphology control and photocatalytic activity
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